molecular formula C17H15ClN2O2 B12733691 3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide CAS No. 133662-11-0

3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide

Cat. No.: B12733691
CAS No.: 133662-11-0
M. Wt: 314.8 g/mol
InChI Key: QDAMCKJYEISSPE-ODLFYWEKSA-N
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Description

3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenyloxirane ring and a hydrazide group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of 3-phenyloxiranecarboxylic acid with 1-(2-chlorophenyl)ethylidenehydrazine. This reaction is often carried out in the presence of a catalyst, such as AlCl3·6H2O, in an aqueous medium . The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied to optimize the synthesis process. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in its potential anti-cancer applications, where it can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide apart is its unique combination of a phenyloxirane ring and a hydrazide group, which confer distinct reactivity and potential for diverse applications. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

133662-11-0

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-3-phenyloxirane-2-carboxamide

InChI

InChI=1S/C17H15ClN2O2/c1-11(13-9-5-6-10-14(13)18)19-20-17(21)16-15(22-16)12-7-3-2-4-8-12/h2-10,15-16H,1H3,(H,20,21)/b19-11-

InChI Key

QDAMCKJYEISSPE-ODLFYWEKSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1C(O1)C2=CC=CC=C2)/C3=CC=CC=C3Cl

Canonical SMILES

CC(=NNC(=O)C1C(O1)C2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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